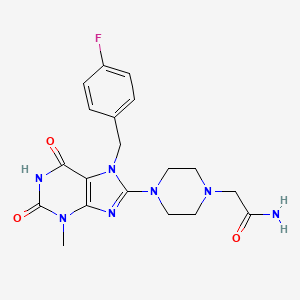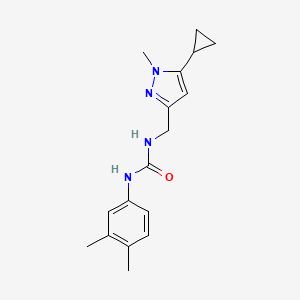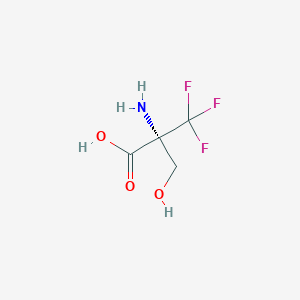![molecular formula C14H13N3O2S B2582123 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 924194-77-4](/img/structure/B2582123.png)
2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid” is a heterocyclic compound with a molecular weight of 287.34 . It has a powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]imidazole ring substituted with a dimethylamino group and a phenyl group . The InChI code for this compound is 1S/C14H13N3O2S/c1-16(2)14-15-10-8-11(13(18)19)20-12(10)17(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(Dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic Acid Applications
The compound 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid is a derivative of imidazole, which is a versatile heterocycle with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Pharmaceutical Drug Synthesis: Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their broad range of biological activities. They exhibit antibacterial, antifungal, antiviral, and anti-inflammatory properties, among others . The subject compound can be a precursor in synthesizing drugs that target specific diseases by interacting with biological pathways.
Antimicrobial Agents: The structural motif of imidazole is known to confer antimicrobial properties. As such, derivatives like our compound of interest could be synthesized into agents that combat microbial infections, including resistant strains, thereby addressing the growing concern of antimicrobial resistance (AMR) .
Anticancer Research: Imidazole compounds have shown promise in anticancer research, with some derivatives causing cell death in cancerous cells at micromolar concentrations . The compound may be investigated for its potential efficacy against various cancer cell lines.
Proton Conductive Materials: Imidazole-based compounds are also explored for their proton conductive properties, which are essential in fuel cell technology. Metal-organic frameworks (MOFs) incorporating imidazole structures have demonstrated significant proton conductivity, which could be enhanced by derivatives like 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid .
Antioxidant Potential: Derivatives of imidazole have been evaluated for their antioxidant potential, with some showing good scavenging potential compared to ascorbic acid. The compound could be synthesized into derivatives that are tested for their ability to neutralize oxidative stress .
Antifungal Applications: Imidazole derivatives have been tested against various fungal strains, showing efficacy in inhibiting growth. This compound could be part of antifungal drug development, targeting species such as Candida albicans and Aspergillus niger .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(dimethylamino)-3-phenylthieno[2,3-d]imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-16(2)14-15-10-8-11(13(18)19)20-12(10)17(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLSHTBILLOJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1C3=CC=CC=C3)SC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2582054.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2582058.png)

![2-(5-methyl-7-oxo-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2582060.png)
![5-bromo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582062.png)
![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2582063.png)